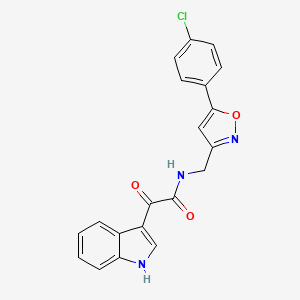

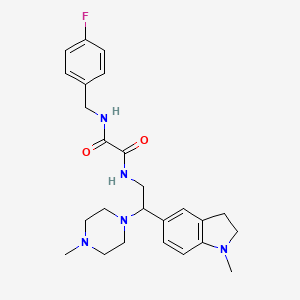

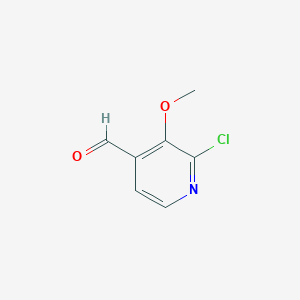

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as CMI-977, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory diseases.

Applications De Recherche Scientifique

Biological Potential of Indole Derivatives

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This has created interest among researchers to synthesize a variety of indole derivatives .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for these derivatives would depend on the specific biological activity being targeted. For example, antiviral activity might be tested using viral cultures, while anticancer activity might be tested using cancer cell lines .

Results or Outcomes

The results or outcomes would also depend on the specific biological activity being targeted. For example, a derivative might show inhibitory activity against a specific virus or cancer cell line .

Antitubercular Activity of Similar Compounds

Summary of the Application

Nitro-substituted heteroaromatic carboxamides were synthesized and tested against three Mycobacterium tuberculosis cell lines. The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Methods of Application or Experimental Procedures

The compounds were tested against three Mycobacterium tuberculosis cell lines .

Results or Outcomes

1,3,5-Oxadiazole derivatives are candidates for the development of novel antitubercular agents .

Antiviral Activity of Indole Derivatives

Summary of the Application

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Methods of Application or Experimental Procedures

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Results or Outcomes

The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Therapeutic Potential of Imidazole Containing Compounds

Summary of the Application

Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application or Experimental Procedures

The methods of application or experimental procedures for these derivatives would depend on the specific biological activity being targeted .

Antiviral Activity of Indole Derivatives

Methods of Application or Experimental Procedures

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .

Propriétés

IUPAC Name |

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O3/c21-13-7-5-12(6-8-13)18-9-14(24-27-18)10-23-20(26)19(25)16-11-22-17-4-2-1-3-15(16)17/h1-9,11,22H,10H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJRECJKIZKANQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2690079.png)

![Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2690083.png)

![8-(4-Benzylpiperazin-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![Benzo[d]thiazol-2-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2690093.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2690094.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2690097.png)